
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one
Overview
Description
This compound (CAS: 252964-68-4; molecular formula: C₂₃H₂₉N₅O₂; molecular weight: 407.51 g/mol) is a triazolone derivative featuring a sec-butyl group at position 2 and a piperazine ring substituted with a 4-methoxyphenyl group at position 4 of the triazolone core . It is notable for its role as a reference standard and as Itraconazole EP Impurity B, a critical quality control marker in antifungal drug manufacturing . Key physicochemical properties include:
- Melting point: 270–277°C (decomposition)
- Density: ~1.30 g/cm³
- pKa: ~10.16 (predicted)
- Solubility: Soluble in DMSO, DMF, and chloroform .
Its synthesis involves condensation reactions, with purity validated by optical rotation (−0.10° to +0.10° in methylene chloride) and loss on drying (<0.5%) .
Biological Activity
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one is a triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound exhibits a complex structure that suggests a variety of interactions with biological targets, making it a candidate for further research in medicinal chemistry.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C23H29N5O2 |
Molecular Weight | 407.51 g/mol |
CAS Number | 153896-47-0 |
IUPAC Name | 2-sec-butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1,2,4-triazol-3-one |
SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study analyzing various benzotriazole derivatives, compounds similar to triazoles showed moderate antibacterial and antifungal activity against strains such as Escherichia coli and Candida albicans . The structural features of triazoles contribute to their ability to disrupt microbial cell functions.
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. A study demonstrated that certain triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For instance, mercapto-substituted 1,2,4-triazoles were found to inhibit the growth of HCT-116 colon carcinoma cells with IC50 values indicating significant potency . While specific data on 2-sec-butyl derivatives is limited, the structural analogy suggests potential similar activities.
Neuropharmacological Effects
The presence of piperazine moieties in the structure indicates possible neuropharmacological activities. Piperazine derivatives are known for their anxiolytic and antipsychotic effects. Research into related compounds has shown that modifications in piperazine structures can enhance receptor binding affinities and improve therapeutic outcomes in psychiatric disorders .
Case Study 1: Antimicrobial Activity Assessment
A recent investigation evaluated the antimicrobial efficacy of various triazole derivatives against multiple bacterial strains. The study highlighted that compounds with bulky hydrophobic groups exhibited enhanced activity due to increased membrane permeability. Although specific results for 2-sec-butyl derivatives were not detailed, the findings underscore the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Screening
In vitro studies on structurally related triazoles revealed significant anticancer activity against breast cancer cell lines. Compounds demonstrated IC50 values ranging from 27.3 μM to 43.4 μM against T47D cells, indicating promising potential for further development . This suggests that similar modifications in the 2-sec-butyl compound could yield comparable or enhanced anticancer properties.
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on stepwise modifications:
- Piperazine coupling : Use Buchwald-Hartwig amination (Pd catalysts) to enhance aryl-piperazine bond formation, as demonstrated in analogous triazole-piperazine syntheses .
- Triazolone cyclization : Test solvent systems (e.g., DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to minimize byproducts .
- Purification : Employ preparative HPLC with a C18 column and gradient elution (methanol/water with 0.1% formic acid) to isolate the target compound from regioisomers .
Q. What analytical techniques are recommended for characterizing structural integrity and purity?
Methodological Answer:
- LC-MS : Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities.
- NMR : Assign stereochemistry via 2D NOESY (e.g., sec-butyl configuration) and compare coupling constants with reported triazolone derivatives .
- XRD : For crystalline batches, single-crystal X-ray diffraction resolves ambiguities in piperazine-phenyl dihedral angles .
Q. How should stability studies be designed under varying storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 14 days. Monitor degradation via HPLC-PDA .
- Storage recommendations : Store in amber glass vials under nitrogen at –20°C to prevent oxidation of the methoxyphenyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to evaluate the piperazine-triazolone pharmacophore?
Methodological Answer:
- Piperazine modifications : Synthesize analogs with 4-fluorophenyl or 4-chlorophenyl substitutions on the piperazine ring to assess electronic effects on target binding .
- Triazolone bioisosteres : Replace the triazolone core with oxadiazole or tetrazole moieties and compare potency in receptor-binding assays .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulkiness (e.g., sec-butyl) with predicted binding affinity to serotonin/dopamine receptors .
Q. How can conflicting pharmacological data (e.g., receptor selectivity) be resolved?
Methodological Answer:
- Assay standardization : Replicate binding assays (e.g., radioligand displacement for 5-HT₁A vs. D₂ receptors) under uniform conditions (pH 7.4, 37°C) to control for experimental variability .
- Meta-analysis : Pool data from multiple studies (e.g., Ki values) and apply statistical weighting to identify outliers or assay-specific artifacts .
- Functional assays : Compare cAMP inhibition (GPCR activity) vs. β-arrestin recruitment to clarify biased signaling effects .
Q. What computational strategies are suitable for predicting metabolic pathways?
Methodological Answer:
- In silico metabolism : Use software like MetaSite to predict Phase I oxidation sites (e.g., piperazine N-dealkylation or triazolone ring hydroxylation) .
- CYP450 inhibition assays : Test the compound against recombinant CYP3A4 and CYP2D6 isoforms to identify enzyme interactions .
- Isotope labeling : Synthesize a deuterated analog at the sec-butyl position to track metabolic stability via LC-MS/MS .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and formulation compatibility?
Methodological Answer:
- Solvent screening : Use a tiered approach:
- pH-dependent solubility : Measure logD values at pH 3.0 (simulated gastric fluid) vs. pH 7.4 (physiological buffer) to guide salt formation (e.g., hydrochloride) .
Q. Tables for Key Parameters
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Piperazine Derivatives ()
Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) share a piperazine-linked aromatic system but differ in their quinoline-carbonyl backbone. Key distinctions include:
Property | Target Compound | C6 (Quinoline Derivative) |
---|---|---|
Core Structure | 1,2,4-Triazol-3-one | Quinoline-4-carbonyl |
Substituents | sec-Butyl, methoxyphenyl | Methoxyphenyl, methyl ester |
Synthetic Yield | Not reported | Crystallized from ethyl acetate |
Bioactivity | Impurity/profile marker | Anticancer research focus |
The triazolone core in the target compound confers weak nucleophilicity due to electron-withdrawing effects, contrasting with the electrophilic quinoline carbonyl in C6 .
Triazole-Thiones ()
Analog 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione replaces the triazolone oxygen with a thione group and incorporates sulfonyl substituents.
Property | Target Compound | Triazole-Thione Analog |
---|---|---|
Reactivity | Weak nucleophile | Reacts with NaOH under reflux |
Substituents | Methoxyphenyl-piperazine | Phenylsulfonyl, difluorophenyl |
Applications | Pharmaceutical impurity | Antimicrobial research |
The thione group enhances metal-binding capacity, whereas the methoxyphenyl-piperazine in the target compound improves CNS permeability , a trait leveraged in psychotropic drug design .
Itraconazole and Related Antifungals ()
The target compound is structurally related to Itraconazole , a triazole antifungal. Key differences include:
Property | Target Compound | Itraconazole |
---|---|---|
Core Structure | 1,2,4-Triazol-3-one | 1,2,4-Triazole |
Substituents | sec-Butyl, methoxyphenyl | Dichlorophenyl, dioxolane |
Function | Impurity | Active pharmaceutical ingredient |
Itraconazole’s dichlorophenyl and dioxolane groups enhance antifungal activity by targeting lanosterol 14α-demethylase, while the target compound’s simpler structure lacks this bioactivity .
Schiff Base Derivatives ()
The Schiff base 4-(3-bromo-4-fluorobenzylidenamino)-5-(3-bromobenzyl)-2H-1,2,4-triazol-3(4H)-on incorporates halogenated aryl groups, contrasting with the target’s methoxyphenyl-piperazine.
Property | Target Compound | Schiff Base Analog |
---|---|---|
Synthesis | Condensation reactions | Ultrasonic radiation methods |
Substituents | Methoxy (electron-donating) | Bromo/fluoro (electron-withdrawing) |
Stability | Stable at −20°C | No stability data reported |
The target’s methoxy group improves solubility in polar solvents, whereas halogenated analogs exhibit higher lipophilicity .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound’s structure comprises three primary components:
-
1,2,4-Triazol-3-one core
-
sec-Butyl substituent at position 2
-
4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl group at position 4
Retrosynthetically, the molecule can be dissected into two key intermediates:
-
Intermediate A : 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline
-
Intermediate B : sec-Butyl hydrazine or its derivatives
The triazolone ring is constructed via cyclization of a hydrazine derivative with a carbonyl-containing precursor .
Synthesis of Intermediate A: 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-bromoaniline and 1-(4-methoxyphenyl)piperazine achieves the arylpiperazine moiety.
Procedure :
-
Combine 4-bromoaniline (1 eq), 1-(4-methoxyphenyl)piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene.
-
Heat at 110°C under N₂ for 24 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane) to yield Intermediate A as a pale-yellow solid .
Yield : 68–75%
Key Advantage : High regioselectivity and functional group tolerance .
Synthesis of Intermediate B: sec-Butyl Hydrazine Derivatives
Reductive Amination of sec-Butylamine
sec-Butylamine reacts with hydrazine hydrate under acidic conditions to form sec-butyl hydrazine:
3CH(CH2CH3)NH2 + N2H4 \cdot H2O \xrightarrow{\text{HCl}} \text{CH}3CH(CH2CH3)NHNH2 + H2O
Conditions :
Triazolone Ring Formation
Cyclocondensation with Carbonyldiimidazole (CDI)
Intermediate A reacts with CDI to form an isocyanate intermediate, which undergoes cyclization with sec-butyl hydrazine:
-
Isocyanate Formation :
-
Cyclization :
Conditions :
Stereochemical Considerations
The chiral sec-butyl group introduces stereochemical complexity. Enantioselective synthesis employs:
Chiral Resolution via Diastereomeric Salt Formation
-
React racemic triazolone with (R)-(-)-mandelic acid in ethanol.
-
Crystallize the (S)-enantiomer-mandelate salt selectively.
-
Neutralize with NaHCO₃ to isolate (S)-2-sec-butyltriazolone .
Optical Purity : >98% ee
Yield : 45% (after resolution) .
Alternative Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation accelerates triazolone formation, reducing reaction time from 12 hours to 30 minutes:
Solid-Phase Synthesis
Immobilizing Intermediate A on Wang resin enables stepwise assembly, improving purity:
Comparative Analysis of Methods
Method | Conditions | Yield (%) | Purity (%) | Stereocontrol |
---|---|---|---|---|
CDI Cyclization | THF, 12 h, rt | 60–65 | 95 | Racemic |
Microwave Cyclization | DMF, 150°C, 0.5 h | 78 | 98 | Racemic |
Chiral Resolution | Ethanol, crystallization | 45 | >99 | (S)-enantiomer |
Scalability and Industrial Relevance
The microwave method is preferred for pilot-scale synthesis due to shorter reaction times and higher yields. However, chiral resolution remains costly, necessitating asymmetric catalysis development.
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIVGYTUQVJVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021088 | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252964-68-4 | |
Record name | 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252964-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Itraconazole impurity, 4-methoxy derivative- [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+-)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-SEC-BUTYL-4-(4-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)PHENYL)-2H-1,2,4-TRIAZOL-3(4H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148K9U451A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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